

Application Notes: ^{13}C NMR Spectroscopy

Analysis of Succinic acid- $^{13}\text{C}_2$

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Compound of Interest

Compound Name: Succinic acid- $^{13}\text{C}_2$

Cat. No.: B1601779

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Introduction

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway for energy production in cells. The use of stable isotope-labeled succinic acid, particularly with Carbon-13 (^{13}C), in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful tool for tracing metabolic pathways and quantifying metabolic fluxes.^{[1][2]} **Succinic acid- $^{13}\text{C}_2$** , specifically labeled at two carbon positions, allows for the detailed investigation of metabolic activity through the analysis of ^{13}C - ^{13}C spin-spin coupling patterns, which are invaluable in the field of Metabolic Flux Analysis (MFA).^{[1][2]} These application notes provide a comprehensive overview and detailed protocols for the ^{13}C NMR analysis of **Succinic acid- $^{13}\text{C}_2$** for researchers in metabolic studies and drug development.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of succinic acid is relatively simple, exhibiting two distinct signals for the carboxyl and methylene carbons due to the molecule's symmetry. However, isotopic labeling with ^{13}C introduces complexity and a wealth of additional information.

1. Chemical Shifts of Unlabeled Succinic Acid

The chemical shifts (δ) of succinic acid are dependent on the solvent and pH. The table below summarizes typical chemical shifts for the carboxyl (C_1/C_4) and methylene (C_2/C_3) carbons in common deuterated solvents.

Carbon Position	Chemical Shift (δ) in D ₂ O (ppm)	Chemical Shift (δ) in DMSO-d ₆ (ppm)
Carboxyl (C1, C4)	182.8 - 183.4	~172.6
Methylene (C2, C3)	35.0 - 35.3	~28.9

Data sourced from multiple spectral databases and literature.[\[3\]](#)

2. Spectral Features of Succinic acid-13C2

When succinic acid is labeled with two ¹³C isotopes, the ¹³C NMR spectrum is altered by homonuclear ¹³C-¹³C coupling. The pattern depends on which two carbons are labeled.

- [1,4-¹³C₂]Succinic Acid: In this isotopomer, the two carboxyl carbons are labeled. These carbons are separated by three bonds. Instead of a single peak for the carboxyl groups, the spectrum will show a complex pattern arising from the three-bond coupling (³J_{C-C}). This allows for the direct measurement of this coupling constant, which is influenced by the conformation of the molecule and the solution's pH.
- [2,3-¹³C₂]Succinic Acid: Here, the two methylene carbons are labeled. These are separated by a single bond, resulting in a strong one-bond coupling (¹J_{C-C}). The signal for C2/C3 will be split into a doublet (or a more complex pattern if coupled to protons).
- [1,2-¹³C₂] or [3,4-¹³C₂]Succinic Acid: In these cases, a carboxyl and an adjacent methylene carbon are labeled. This will result in a two-bond coupling (²J_{C-C}).

The ability to observe these J-couplings provides direct evidence of the metabolic pathways active within a biological system, as it confirms that the labeled carbons are present within the same molecule.

Coupling Type	Labeled Positions	Typical Coupling Constant (Hz)	Spectral Appearance
$^1\text{JC-C}$	$[2,3-^{13}\text{C}_2]$	30 - 40	Doublet
$^2\text{JC-C}$	$[1,2-^{13}\text{C}_2]$	0 - 5	Splitting may be small or unresolved
$^3\text{JC-C}$	$[1,4-^{13}\text{C}_2]$	0 - 15	Complex pattern, pH-dependent
Typical coupling constant ranges for $\text{sp}^3\text{-sp}^3$ and $\text{sp}^3\text{-sp}^2$ carbons.			

Experimental Protocols

Protocol 1: Sample Preparation for Solution-State ^{13}C NMR

This protocol outlines the steps for preparing a sample of **succinic acid- $^{13}\text{C}_2$** for analysis.

- Determine Sample Quantity: For a standard 5 mm NMR tube, a sufficient concentration is required for ^{13}C NMR due to its low natural abundance and lower gyromagnetic ratio.
 - Recommended Mass: 10-50 mg of **Succinic acid- $^{13}\text{C}_2$** .
- Select Deuterated Solvent: The choice of solvent depends on the sample's solubility and the experimental goals.
 - Aqueous Studies: Use Deuterium Oxide (D_2O). This is common for metabolic studies to mimic physiological conditions.
 - Organic Studies: Use Dimethyl Sulfoxide- d_6 (DMSO-d_6) if solubility in D_2O is an issue.
- Dissolution:
 - Weigh the desired amount of **Succinic acid- $^{13}\text{C}_2$** and place it in a small vial.

- Add 0.6-0.7 mL of the chosen deuterated solvent.
- Gently vortex or sonicate the vial until the sample is fully dissolved.
- Transfer to NMR Tube:
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is at least 4.5 cm.
- Add Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added.
 - For D₂O: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate).
 - For Organic Solvents: TMS (Tetramethylsilane).
- Labeling: Clearly label the NMR tube with the sample identification.

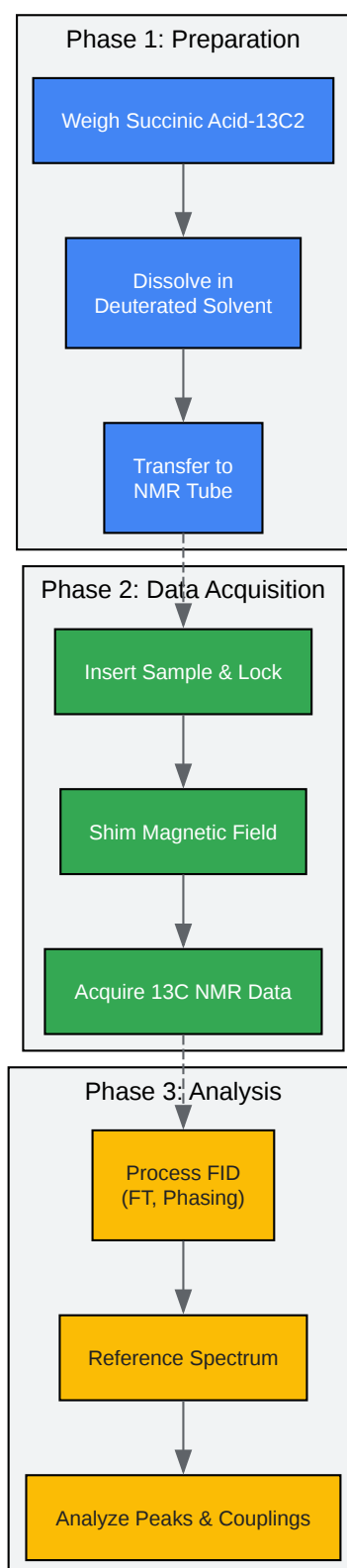
Protocol 2: 1D ¹³C NMR Data Acquisition

This is a general procedure for acquiring a standard proton-decoupled 1D ¹³C NMR spectrum. Specific commands may vary by spectrometer manufacturer (e.g., Bruker, JEOL).

- Instrument Setup:
 - Insert the sample into the NMR magnet.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve good homogeneity and resolution.
- Load Standard ¹³C Experiment:
 - Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
- Set Acquisition Parameters:

- Number of Scans (ns): Start with a minimum of 1024 scans. Increase as needed for better signal-to-noise, especially for dilute samples.
- Relaxation Delay (d1): Set a delay of 2-5 seconds to allow for full relaxation of the carboxyl carbons, which have longer T1 relaxation times.
- Spectral Width (sw): Set a spectral width that covers the expected range of carbon signals (e.g., 0-200 ppm).
- Acquisition Time (aq): Ensure a sufficiently long acquisition time for good resolution.
- Acquire Data: Start the acquisition (e.g., zg command).
- Data Processing:
 - Once the acquisition is complete, perform a Fourier Transform (e.g., ft or efp).
 - Apply phase correction to the spectrum.
 - Perform baseline correction.
 - Reference the spectrum using the solvent peak or the internal standard. For example, the center of the DMSO-d₆ septet is at 39.52 ppm.
 - Integrate the peaks and pick the peak positions.

Visualizations



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Caption: Experimental workflow for ^{13}C NMR analysis.

Applications in Metabolic Flux Analysis (MFA)

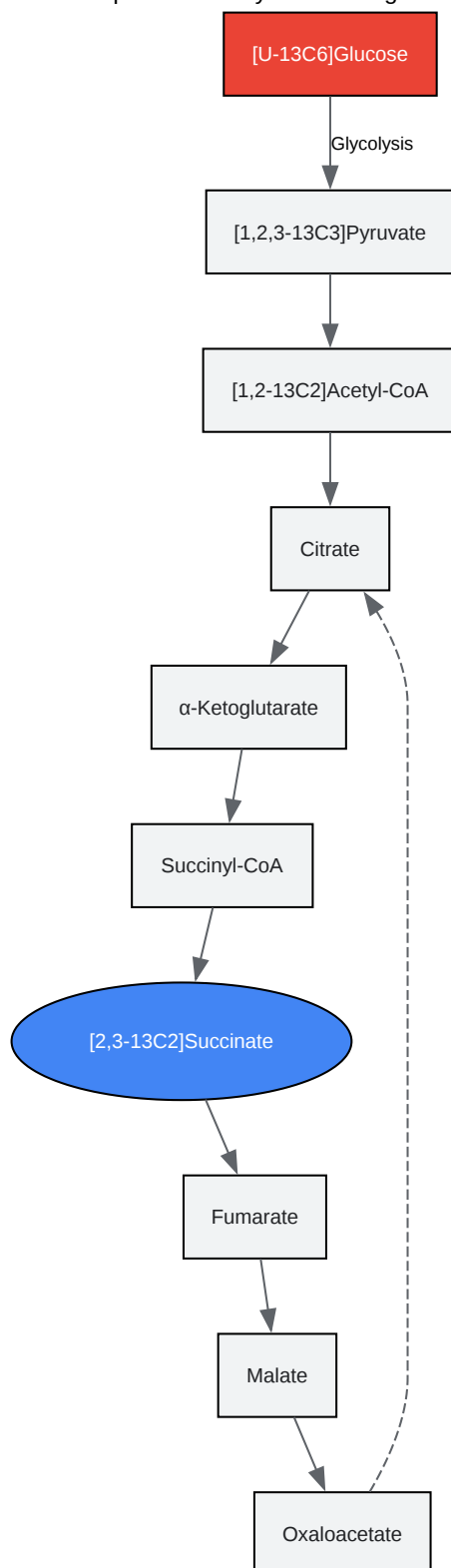
The primary application of ^{13}C NMR analysis of labeled succinate is in Metabolic Flux Analysis (MFA). By feeding cells a ^{13}C -labeled substrate, such as $[\text{U-}^{13}\text{C}_6]\text{glucose}$, the label is incorporated into downstream metabolites, including succinate in the TCA cycle.

Analyzing the isotopomer distribution and coupling patterns in succinate allows researchers to:

- **Trace Metabolic Pathways:** Confirm the activity of specific pathways leading to succinate production.
- **Quantify Fluxes:** Determine the relative rates of different reactions in the metabolic network. For instance, the pattern of ^{13}C labeling in succinate can distinguish between its synthesis through the canonical TCA cycle versus alternative pathways like the glyoxylate shunt or reductive carboxylation.
- **Identify Bottlenecks:** Pinpoint enzymatic steps that limit the production of a target biochemical.

The detailed information from ^{13}C - ^{13}C couplings is particularly powerful, as it reveals which precursor atoms are incorporated into the product molecule adjacently, providing constraints for computational flux models.

Simplified TCA Cycle Labeling

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Caption: Incorporation of ¹³C from glucose into succinate.

Caption: Spin-spin coupling in [1,4- $^{13}\text{C}_2$]Succinic acid.

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References

- 1. mdpi.com [mdpi.com]
- 2. Overview of ^{13}C Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Succinic acid(110-15-6) ^{13}C NMR spectrum [chemicalbook.com]
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